Ulodesine

描述

乌洛地辛,也称为 BCX4208,是一种嘌呤核苷磷酸化酶 (PNP) 抑制剂。它最初被开发用于治疗痛风和银屑病等自身免疫和炎症性疾病。 最近的研究表明它作为免疫检查点抑制剂治疗白血病的潜力 .

准备方法

合成路线和反应条件: 乌洛地辛是通过一个多步骤过程合成的,该过程涉及形成吡咯并嘧啶核心。合成通常从制备吡咯环开始,然后与嘧啶环融合。关键步骤包括:

- 形成吡咯环。

- 将吡咯环与嘧啶环融合形成吡咯并嘧啶核心。

- 在吡咯烷环上引入羟基和羟甲基。

工业生产方法: 乌洛地辛的工业生产涉及优化反应条件,以确保高产率和纯度。这包括在合成过程中控制温度、pH 和溶剂条件。 最终产品通过结晶和色谱等技术进行纯化 .

化学反应分析

反应类型: 乌洛地辛会发生各种化学反应,包括:

氧化: 乌洛地辛可以被氧化形成不同的衍生物。

还原: 还原反应可以修饰吡咯并嘧啶核心的官能团。

取代: 取代反应可以将不同的取代基引入吡咯烷环。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤化剂和亲核试剂。

科学研究应用

Treatment of Hyperuricemia and Gout

Ulodesine has been primarily developed for the management of hyperuricemia and gout. The mechanism of action involves the inhibition of PNP, which reduces the levels of uric acid by limiting the substrates available for xanthine oxidase (XO) to form uric acid. This unique approach allows this compound to complement existing therapies like allopurinol.

Clinical Trials Overview

Several clinical trials have evaluated the efficacy and safety of this compound in gout patients:

- Phase II Trials : Two significant Phase II clinical trials demonstrated promising results. In a 12-week randomized controlled trial involving 82 patients, response rates to various doses (5 mg, 10 mg, 20 mg, and 40 mg) were recorded against allopurinol (300 mg). The response rates were 45%, 33%, 39%, and 49%, respectively .

- 52-Week Safety Extension Study : A follow-up study confirmed that this compound maintained a favorable safety profile over an extended period. After 52 weeks, the response rates for this compound at doses of 5 mg, 10 mg, and 20 mg were reported as 45%, 47%, and 64%, respectively, compared to only 19% for placebo .

Emerging Applications in Oncology

Recent studies have indicated that this compound may have potential applications beyond gout treatment, particularly in oncology. It has been explored as an immuno-oncology agent aimed at treating leukemia.

Case Studies and Research Findings

- A recent study highlighted this compound's potential as a game-changer in leukemia treatment. It is being investigated for its ability to activate the immune system against leukemia cells post-allogeneic stem cell transplantation (SCT). The drug's established safety profile is crucial for its application in this sensitive patient population .

- Researchers noted that this compound could convert "cold tumors" into "hot tumors," enhancing their responsiveness to immunotherapy. This mechanism could open new avenues for treating various malignancies beyond just hematological cancers .

Summary of Research Findings

The following table summarizes key findings from clinical trials and studies related to this compound:

| Study Type | Population | Dosage | Response Rate | Duration |

|---|---|---|---|---|

| Phase II Trial | Gout Patients (n=82) | 5 mg, 10 mg, 20 mg, 40 mg | Up to 49% | 12 weeks |

| Phase IIb Extension | Gout Patients (n=119) | 5 mg, 10 mg, 20 mg | Up to 64% | 52 weeks |

| Oncology Research | Leukemia Patients | Not specified | Potential remission | Ongoing |

作用机制

乌洛地辛通过抑制嘌呤核苷磷酸化酶 (PNP) 酶发挥作用。这种抑制作用导致细胞内鸟苷积累,从而激活 Toll 样受体 7 (TLR7) 并刺激 T 细胞和生发中心 B 细胞的活化和增殖。 这种免疫活化可以引发移植物抗白血病效应,使乌洛地辛成为治疗白血病的潜在疗法 .

类似化合物:

福洛地辛: 另一种具有类似药理特性的 PNP 抑制剂。

派洛地辛: 一种用于治疗 T 细胞白血病的 PNP 抑制剂。

DADMe-免疫霉素-G: 一种具有不同化学结构的强效 PNP 抑制剂。

比较: 乌洛地辛在激活免疫系统并引发移植物抗白血病效应方面是独一无二的。与福洛地辛和派洛地辛相比,乌洛地辛在临床前研究中显示出更好的效力和选择性。 DADMe-免疫霉素-G 尽管有效,但其作用机制不同,用于不同的治疗适应症 .

相似化合物的比较

Forodesine: Another PNP inhibitor with similar pharmacological properties.

Peldesine: A PNP inhibitor used in the treatment of T-cell leukemia.

DADMe-immucillin-G: A potent PNP inhibitor with a different chemical structure.

Comparison: Ulodesine is unique in its ability to activate the immune system and initiate a graft-versus-leukemia effect. Compared to Forodesine and Peldesine, this compound has shown better potency and selectivity in preclinical studies. DADMe-immucillin-G, while potent, has a different mechanism of action and is used for different therapeutic indications .

生物活性

Ulodesine, also known as DADMe-ImmH, is a novel purine nucleoside phosphorylase (PNP) inhibitor primarily developed for the treatment of gout. It functions by inhibiting the synthesis of uric acid, thus addressing hyperuricemia—a key factor in gout pathology. This article reviews the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profile, and potential therapeutic applications.

This compound acts upstream of xanthine oxidase (XO) in the purine metabolism pathway. By inhibiting PNP, it reduces the formation of uric acid from purines. This mechanism complements existing therapies such as allopurinol and febuxostat, which directly inhibit XO. The unique action of this compound allows for effective management of uric acid levels, particularly in patients who are intolerant to or inadequately controlled by traditional XO inhibitors.

Table 1: Comparison of Mechanisms

| Drug | Mechanism of Action | Target Enzyme |

|---|---|---|

| This compound | Inhibits purine nucleoside phosphorylase | PNP |

| Allopurinol | Inhibits xanthine oxidase | XO |

| Febuxostat | Inhibits xanthine oxidase | XO |

Phase 2 Trials

This compound has undergone several clinical trials to evaluate its efficacy and safety. Notably, two Phase 2 trials demonstrated promising results:

- Trial Design : In the initial 12-week study, 279 patients were randomized to receive this compound at doses of 5 mg, 10 mg, or 20 mg once daily, alongside a placebo group receiving allopurinol (300 mg).

- Results : The study found that after 52 weeks, response rates for achieving serum uric acid (sUA) goals were significantly higher in the this compound groups compared to placebo:

Long-term Safety Profile

The long-term safety data collected over 52 weeks indicated a low incidence of gout flares among this compound-treated patients (9-21%) compared to the placebo group (7%). Importantly, no significant reductions in lymphocyte or CD4+ cell counts were observed that would necessitate discontinuation due to safety concerns .

Case Studies

A case series involving patients with moderate renal impairment further confirmed the safety and efficacy of this compound. In this small trial, patients receiving this compound (5 mg or 10 mg) alongside allopurinol showed sustained control of sUA levels without significant adverse effects related to renal function .

Biological Activity and Pharmacodynamics

Research indicates that this compound not only lowers uric acid levels but also influences various biological pathways:

- Inflammatory Response : Uric acid has been shown to modulate inflammatory responses through interactions with immune cells. This compound's ability to lower uric acid may alleviate inflammation associated with gout attacks.

- Oxidative Stress : By reducing uric acid levels, this compound may decrease oxidative stress in tissues, as elevated uric acid is linked to increased free radicals and oxidative damage .

Table 2: Summary of Biological Effects

| Biological Activity | Mechanism |

|---|---|

| Reduction in serum uric acid | Inhibition of purine metabolism |

| Modulation of inflammatory cytokines | Decreased levels of uric acid reduce inflammation |

| Potential antioxidant effects | Lowering uric acid may reduce oxidative stress |

属性

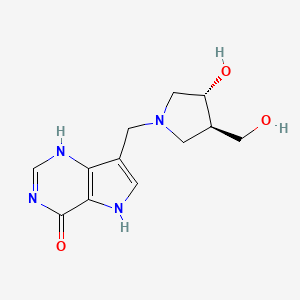

IUPAC Name |

7-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c17-5-8-3-16(4-9(8)18)2-7-1-13-11-10(7)14-6-15-12(11)19/h1,6,8-9,13,17-18H,2-5H2,(H,14,15,19)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNHHLILYQEHKK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CNC3=C2N=CNC3=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CNC3=C2N=CNC3=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203332 | |

| Record name | Ulodesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548486-59-5 | |

| Record name | Ulodesine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548486595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulodesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ulodesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULODESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG8L9460Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。